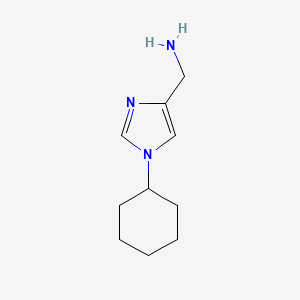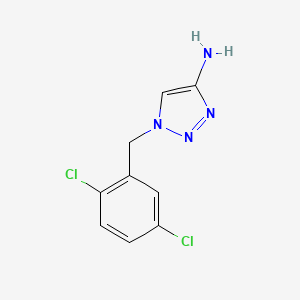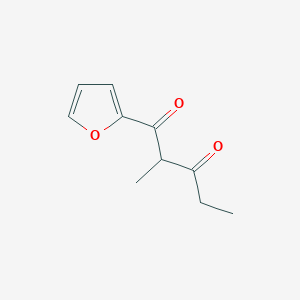![molecular formula C11H17ClN2O2 B13482093 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, a methoxy group, and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with methylamine to yield N-methyl-2-methoxybenzamide.
Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group. This can be achieved through the reaction of the benzamide with (S)-1-chloro-2-propanamine under basic conditions to yield the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid hydrochloride
- 5-[(1S)-1-aminoethyl]-2-methoxybenzamide
Uniqueness
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is unique due to the presence of both the methoxy and N-methyl groups, which confer specific chemical and biological properties. These structural features distinguish it from similar compounds and contribute to its specific applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H17ClN2O2 |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(12)8-4-5-10(15-3)9(6-8)11(14)13-2;/h4-7H,12H2,1-3H3,(H,13,14);1H/t7-;/m0./s1 |
Clave InChI |
ZBCASDSWAQHORM-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)NC)N.Cl |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC)C(=O)NC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
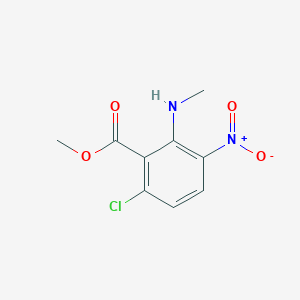
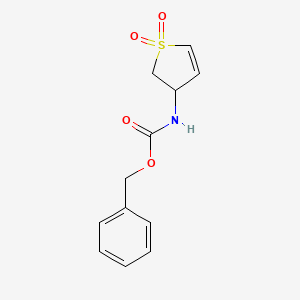
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)


![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
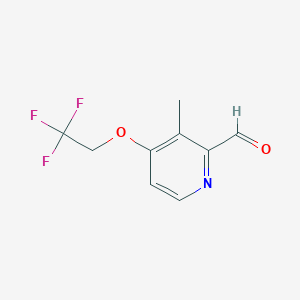
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
